Tétrahydrate de phosphate de zinc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Zinc phosphate tetrahydrate is an inorganic compound with the chemical formula Zn₃(PO₄)₂·4H₂O. It appears as a white crystalline powder and is known for its insolubility in water but solubility in acidic solutions. This compound is widely used in various applications, including as a corrosion-resistant coating on metal surfaces and in dental cements.

Applications De Recherche Scientifique

Zinc phosphate tetrahydrate has numerous applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions and as a precursor for other zinc compounds.

Biology: Studied for its role in biological systems and its potential use in biocompatible materials.

Medicine: Used in dental cements and as a potential material for bone regeneration due to its biocompatibility.

Industry: Employed as a corrosion-resistant coating for metals and as a pigment in paints[][3].

Mécanisme D'action

Target of Action

Zinc phosphate tetrahydrate primarily targets metal surfaces where it is used as a corrosion-resistant coating . In the field of dentistry, it targets tooth structures, specifically in the cementation of inlays, crowns, bridges, and orthodontic appliances .

Mode of Action

Zinc phosphate tetrahydrate interacts with its targets by forming a protective layer. This layer acts as a barrier, preventing corrosive substances from reaching the metal surface . In dentistry, it forms a cement that binds dental appliances to the tooth structure .

Biochemical Pathways

It’s known that zinc plays a crucial role in various biological roles: catalytic, structural, and regulatory . The interaction of zinc phosphate tetrahydrate with these biological roles is an area of ongoing research.

Pharmacokinetics

It’s known that zinc phosphate tetrahydrate is insoluble in water , which may impact its bioavailability.

Result of Action

The primary result of zinc phosphate tetrahydrate’s action is the protection of metal surfaces from corrosion . In dentistry, it provides a strong, durable bond between dental appliances and tooth structures .

Action Environment

The action of zinc phosphate tetrahydrate can be influenced by environmental factors. For instance, it coats better on a crystalline structure than bare metal, so a seeding agent is often used as a pre-treatment . Its solubility can also be affected by the presence of certain substances, such as dilute mineral acids, acetic acid, ammonia solutions, and alkali hydroxide solutions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Zinc phosphate tetrahydrate can be synthesized through the reaction of zinc salts with phosphate compounds in an aqueous solution. One common method involves reacting zinc acetate with phosphoric acid at specific pH levels and temperatures. For instance, the reaction can be carried out at pH 4 with mild stirring at 90°C for the α-form and at 20°C for the β-form .

Industrial Production Methods

On an industrial scale, zinc phosphate tetrahydrate is produced by reacting zinc oxide or zinc salts with phosphoric acid. The process involves careful control of reaction conditions to ensure the formation of the desired hydrate form. The resulting product is then filtered, washed, and dried to obtain the final compound .

Analyse Des Réactions Chimiques

Types of Reactions

Zinc phosphate tetrahydrate undergoes various chemical reactions, including:

Dehydration: Upon heating, it loses water molecules to form anhydrous zinc phosphate.

Acid-Base Reactions: It reacts with acids to form soluble zinc salts and phosphoric acid.

Hydrolysis: In the presence of water, it can hydrolyze to form zinc hydroxide and phosphoric acid.

Common Reagents and Conditions

Dehydration: Heating at temperatures above 100°C.

Acid-Base Reactions: Using strong acids like hydrochloric acid or sulfuric acid.

Hydrolysis: Occurs in aqueous solutions, especially under acidic or basic conditions.

Major Products Formed

Anhydrous Zinc Phosphate: Formed by dehydration.

Zinc Salts and Phosphoric Acid: Formed by acid-base reactions.

Zinc Hydroxide and Phosphoric Acid: Formed by hydrolysis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Hopeite (Zn₃(PO₄)₂·4H₂O): A naturally occurring mineral form of zinc phosphate tetrahydrate.

Parahopeite (Zn₃(PO₄)₂·4H₂O): Another mineral form with similar properties.

Tarbuttite (Zn₂(PO₄)(OH)): A hydrous zinc phosphate mineral with similar applications.

Uniqueness

Zinc phosphate tetrahydrate is unique due to its specific hydrate form, which provides distinct properties such as enhanced solubility in acidic solutions and specific crystallographic structures. These properties make it particularly useful in applications requiring controlled solubility and biocompatibility .

Propriétés

Numéro CAS |

7543-51-3 |

|---|---|

Formule moléculaire |

H5O5PZn |

Poids moléculaire |

181.4 g/mol |

Nom IUPAC |

phosphoric acid;zinc;hydrate |

InChI |

InChI=1S/H3O4P.H2O.Zn/c1-5(2,3)4;;/h(H3,1,2,3,4);1H2; |

Clé InChI |

YSOQMCRMULBGPJ-UHFFFAOYSA-N |

SMILES |

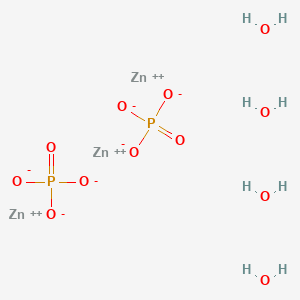

O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |

SMILES canonique |

O.OP(=O)(O)O.[Zn] |

Key on ui other cas no. |

15491-18-6 7543-51-3 |

Synonymes |

hopeite zinc hydrogen phosphate zinc phosphate zinc phosphate (2:3), tetrahydrate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate](/img/structure/B1258510.png)

![Imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1258514.png)

![6-[2-[3-(2-Chlorophenyl)-4-oxo-6-fluoro-3,4-dihydroquinazoline-2-yl]ethenyl]-2-pyridinecarbonitrile](/img/structure/B1258517.png)